molecular formula C22H22ClN3O3 B2379223 1-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-86-6

1-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2379223
CAS RN: 2034283-86-6
M. Wt: 411.89
InChI Key: SBLRTWSFFOOUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The compound also contains a 2-chlorophenyl group, which could potentially contribute to its biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the acetyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, could be predicted based on the types of functional groups present in the molecule .

Scientific Research Applications

  • Affinity for Receptors in Bioassays : A study by Handzlik et al. (2011) focused on derivatives of this compound, assessing their affinity for 5-HT(1A) and α(1)-adrenoceptors. The study used molecular mechanics and DFT methods for investigating the 3D structure of these compounds, revealing significant to moderate affinities for the receptors.

  • Inhibition of Human Heart Chymase : Research by Niwata et al. (1997) on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives found these compounds could selectively inhibit human heart chymase. The study also involved molecular-modeling studies to understand the interaction with chymase.

  • Antibacterial Activity : Merugu et al. (2010) synthesized derivatives of this compound and screened them for antibacterial activity, showing effectiveness in this domain.

  • Antiasthmatic Agents : A study by Bhatia et al. (2016) synthesized derivatives for potential use as antiasthmatic agents. The compounds showed significant activity compared to standard drugs in this category.

  • Reactions with Organometallic Reagents : Research by Akeng'a and Read (2005) investigated the reaction of this compound's derivatives with Grignard and Lithium dibutylcuprate reagents, which yielded specific addition products.

  • Potential Antifungal Compound : A study by Volkova et al. (2020) synthesized and characterized a potential antifungal compound from this class, investigating its solubility and distribution in biologically relevant solvents.

  • Synthesis and Antimicrobial Activity : Prakash et al. (2011) synthesized derivatives and screened them for antibacterial and antifungal activities, finding effectiveness against certain strains.

  • Anticancer Activity : Kumar and Sharma (2022) synthesized derivatives and tested them for anticancer activity against a human breast cancer cell line.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are found in many drugs and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific studies, it’s difficult to provide detailed information .

Future Directions

Future research could involve synthesizing this compound and studying its properties and biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

1-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-19-9-5-4-6-16(19)14-20(27)24-12-10-17(11-13-24)25-15-21(28)26(22(25)29)18-7-2-1-3-8-18/h1-9,17H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLRTWSFFOOUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.